5'-Amino-2',5'-dideoxyuridine
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Overview
Description
5'-Amino-2',5'-dideoxyuridine is a complex organic compound with a unique structure that combines a tetrahydrofuran ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-Amino-2',5'-dideoxyuridine typically involves multiple steps. One common method involves the reaction of 2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oxy)acetic acid with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in N,N-dimethyl-formamide at room temperature for 30 minutes. This is followed by the reaction with N-[9-(5-aminomethyl-4-hydroxy-tetrahydro-furan-2-yl)-9H-purin-6-yl]-benzamide in N,N-dimethyl-formamide for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5'-Amino-2',5'-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or the tetrahydrofuran ring.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5'-Amino-2',5'-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5'-Amino-2',5'-dideoxyuridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5'-Amino-2',5'-dideoxyuridine: Unique due to its specific combination of functional groups and ring structures.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring but differ in their functional groups and biological activities.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself and its derivatives have different applications and properties.
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
1-[5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15) |
InChI Key |
ABYZQSMQSHNEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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